(E)-3-Undecene

説明

Significance of Unsaturated Hydrocarbons in Chemical Science

Unsaturated hydrocarbons are organic compounds composed entirely of carbon and hydrogen atoms that contain at least one double or triple bond between carbon atoms. byjus.comtestbook.com This structural feature distinguishes them from saturated hydrocarbons, which only have single bonds. savemyexams.com The presence of these multiple bonds makes unsaturated hydrocarbons, such as alkenes (with double bonds) and alkynes (with triple bonds), significantly more reactive than their saturated counterparts. byjus.comyoutube.com This reactivity is the foundation of their importance in chemical science, serving as versatile building blocks for a vast array of synthetic materials. libretexts.org They are fundamental in the production of plastics, such as polyethylene and polypropylene, and other industrial chemicals like alcohols and detergents. byjus.comyoutube.comlibretexts.org

Overview of (E)-3-Undecene within the Alkene Class

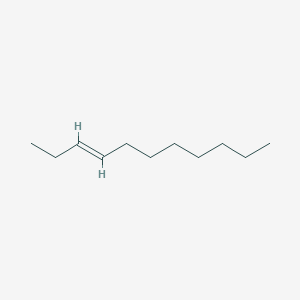

This compound is a member of the alkene class of hydrocarbons. ontosight.ai Its chemical structure consists of an eleven-carbon chain with a double bond located between the third and fourth carbon atoms. The "(E)" designation in its name signifies the stereochemistry of the double bond, indicating that the substituent groups are on opposite sides of the double bond, a configuration also known as trans. It possesses the molecular formula C₁₁H₂₂ and a molecular weight of approximately 154.29 g/mol . nih.govnist.gov As a hydrocarbon, it is generally insoluble in water but soluble in organic solvents.

Research Gaps and Scholarly Objectives in this compound Studies

While the fundamental properties of this compound are established, specific areas of its chemistry present opportunities for further investigation. A notable research gap exists in the comprehensive understanding of the isomeric purity and the precise ratios of stereoisomers in various reactions and natural occurrences. rsc.org Future scholarly objectives could focus on developing more stereoselective synthesis methods to produce this compound with high purity. Additionally, exploring its potential as a precursor in the synthesis of novel fine chemicals and functional materials remains a viable area for research.

特性

CAS番号 |

1002-68-2 |

|---|---|

分子式 |

C11H22 |

分子量 |

154.29 g/mol |

IUPAC名 |

(E)-undec-3-ene |

InChI |

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3/b7-5+ |

InChIキー |

SDTYFWAQLSIEBH-FNORWQNLSA-N |

SMILES |

CCCCCCCC=CCC |

異性体SMILES |

CCCCCCC/C=C/CC |

正規SMILES |

CCCCCCCC=CCC |

他のCAS番号 |

85535-87-1 |

ピクトグラム |

Flammable; Health Hazard; Environmental Hazard |

同義語 |

(E)-3-Undecene |

製品の起源 |

United States |

Advanced Synthetic Strategies and Methodologies for E -3-undecene

Stereoselective Chemical Synthesis of (E)-3-Undecene

The challenge in synthesizing this compound lies in controlling the geometry of the double bond. Several powerful reactions in organic chemistry offer pathways to achieve this with high stereoselectivity.

The Wittig reaction is a widely used method for creating carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. wikipedia.orglibretexts.org

To synthesize this compound via the Wittig reaction, one would typically react octanal with a propyl-substituted phosphonium ylide. The key to favoring the (E)-alkene product lies in the use of "stabilized" ylides. wikipedia.orglibretexts.org These ylides contain an electron-withdrawing group (EWG) attached to the carbanionic center, which delocalizes the negative charge and increases the stability of the ylide. This increased stability allows for equilibration of the reaction intermediates, leading to the thermodynamically more stable (E)-alkene. libretexts.org

However, for non-stabilized ylides, which would be the case for a simple propyl group, the reaction typically favors the (Z)-alkene. wikipedia.orglibretexts.org To overcome this, the Schlosser modification of the Wittig reaction can be employed. This modification involves the use of a strong base like phenyllithium at low temperatures to deprotonate the initially formed betaine intermediate, allowing it to equilibrate to the more stable threo-betaine, which then collapses to the (E)-alkene upon warming. wikipedia.orgharvard.edu

A general representation of the Schlosser modification for this compound is as follows: Propyltriphenylphosphonium bromide is treated with a strong base to form the ylide. This ylide then reacts with octanal to form a mixture of betaine diastereomers. Addition of a second equivalent of strong base at low temperature deprotonates the betaine at the carbon adjacent to the phosphorus, forming a β-oxido ylide. This intermediate equilibrates to the more stable trans-configured β-oxido ylide, which upon protonation and subsequent elimination yields this compound with high stereoselectivity.

| Reagents | Conditions | Product | Stereoselectivity |

| Propyltriphenylphosphonium bromide, Octanal, Phenyllithium | Low temperature, then warming | This compound | High (E)-selectivity |

Hydroboration-oxidation is a two-step process that is a cornerstone of anti-Markovnikov alcohol synthesis from alkenes. wikipedia.orgmasterorganicchemistry.com However, its principles can be adapted for the stereospecific synthesis of alkenes from alkynes. To synthesize this compound, one would start with an internal alkyne, 3-undecyne.

The first step is the hydroboration of 3-undecyne. The addition of a borane reagent, such as dicyclohexylborane or disiamylborane, across the triple bond occurs in a syn-fashion, meaning the boron and hydrogen atoms add to the same face of the alkyne. scielo.org.bo This results in the formation of a vinylborane with a specific stereochemistry.

To obtain the (E)-alkene, a different approach involving hydroboration is required. One method involves the reaction of the vinylborane with a halogen, such as iodine, in the presence of a base. This induces an anti-elimination of the boron and halogen atoms, resulting in the formation of the (E)-alkene. scielo.org.bo

| Starting Material | Reagents | Intermediate | Final Product | Stereochemistry |

| 3-Undecyne | 1. Dicyclohexylborane 2. Iodine, Sodium Hydroxide | (E)-1-Dicyclohexylboryl-3-undecene | This compound | High (E)-selectivity |

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments. wikipedia.org It has emerged as a highly versatile tool for the synthesis of complex molecules, including those with specific double bond geometries. The development of well-defined catalysts by Chauvin, Grubbs, and Schrock, who were awarded the Nobel Prize in Chemistry in 2005, has been pivotal to the advancement of this field. wikipedia.orgnobelprize.org

For the synthesis of this compound, a cross-metathesis reaction between 1-butene and 1-decene could be envisioned. The choice of catalyst is crucial for both efficiency and stereoselectivity.

Grubbs Catalysts: These ruthenium-based catalysts are known for their tolerance to a wide range of functional groups and their stability in air and various solvents. wikipedia.orgorganic-chemistry.org Second and third-generation Grubbs catalysts often exhibit higher activity. organic-chemistry.org

Schrock Catalysts: These molybdenum- or tungsten-based catalysts are generally more reactive than Grubbs catalysts but are also more sensitive to air and moisture. wikipedia.orglibretexts.org They are particularly effective for sterically demanding substrates. organic-chemistry.org

The general catalytic cycle, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. wikipedia.orgnobelprize.org The cleavage of this intermediate leads to the formation of new alkene products.

A significant advancement in olefin metathesis is the development of stereoretentive catalysts. acs.orgresearchgate.net These catalysts can preserve the stereochemistry of the starting alkenes in the final products. beilstein-journals.orgnih.gov For example, a reaction between two (E)-alkenes will predominantly yield a new (E)-alkene.

Ruthenium-based catalysts containing dithiolate ligands have shown remarkable performance in stereoretentive metathesis. researchgate.netbeilstein-journals.org The steric and electronic properties of these catalysts can be fine-tuned to favor the retention of either (E) or (Z) geometry. For the synthesis of this compound via cross-metathesis, using a stereoretentive catalyst with starting alkenes of (E)-configuration would be a highly effective strategy to ensure the desired stereochemical outcome. beilstein-journals.org

| Catalyst Type | Starting Alkenes | Key Feature | Product |

| Stereoretentive Ruthenium Catalyst | (E)-1-Butene and (E)-1-Decene (hypothetical) | Preserves alkene geometry | This compound |

Transition metal-catalyzed cross-coupling reactions are a powerful means of forming carbon-carbon bonds. While typically used for creating single bonds, certain variations can be adapted for stereoselective alkene synthesis.

One such approach is the nickel-catalyzed coupling of an organometallic reagent with a vinyl halide. For instance, the reaction of (E)-1-bromopropene with an octyl Grignard reagent in the presence of a nickel catalyst could potentially yield this compound. The stereochemistry of the vinyl halide is often retained in the product.

Another emerging area is the use of metal-catalyzed cyclization reactions of enynes, which can be designed to produce exocyclic alkenes with controlled stereochemistry. acs.org While not a direct route to a linear alkene like this compound, the principles of stereocontrol in these reactions are relevant to the broader field of alkene synthesis.

Metal-Catalyzed Coupling and Cyclization Approaches

Indium(III)-Catalyzed Stereoselective Cycloisomerization Reactions

Indium(III) halides, acting as carbophilic Lewis acids (π-acids), are effective catalysts for the electrophilic activation of carbon-carbon triple bonds. acs.orgudc.es This activation facilitates a range of cycloisomerization reactions, particularly with 1,5- and 1,6-enynes, to produce complex polycyclic frameworks. acs.orgudc.es The catalytic activity of In(III) is attributed to its vacant 5s and 5p orbitals, which can coordinate with the C-C triple bond. acs.org

The general mechanism involves the In(III)-catalyzed activation of an alkyne, followed by a cascade of cyclization events. For instance, the reaction of 1,5-enynes can proceed via a 6-endo-dig cyclization, creating a carbocation intermediate that subsequently undergoes further reactions like hydroarylation or phenoxycyclization to yield tricyclic products. csic.esnih.gov The stereochemistry of the starting alkene (E or Z) is often preserved throughout the reaction, leading to stereospecific product formation. acs.orgudc.es For example, the cycloisomerization of (Z)-1,5-enynes has been shown to produce the corresponding cis-fused products with high diastereoselectivity. acs.orgudc.es

While this methodology is predominantly used for creating complex cyclic systems, its principles of stereospecific C-C bond formation are relevant to advanced olefin synthesis. csic.esnih.gov Optimization studies have shown that catalysts like InI₃ are highly efficient, and the reaction can proceed under mild conditions. acs.orgudc.es

Palladium-Catalyzed C-H Olefination Mechanisms

Palladium-catalyzed C-H olefination is a powerful and atom-economical strategy for forming carbon-carbon double bonds by directly coupling a C-H bond with an alkene. snnu.edu.cn This method avoids the pre-functionalization of substrates typically required in traditional cross-coupling reactions like the Heck reaction. snnu.edu.cn

The mechanism of these reactions, particularly with unactivated aliphatic alkenes, has been the subject of detailed study. nih.gov A common pathway involves a directing group on the arene substrate, which facilitates C-H activation via chelation assistance. snnu.edu.cn However, olefination can also occur with electron-rich arenes without a directing group. snnu.edu.cn Key mechanistic steps typically include C-H bond activation to form a palladacycle, coordination and insertion of the alkene, and subsequent β-hydride elimination to release the olefinated product and regenerate the palladium catalyst. nih.gov

Detailed mechanistic investigations have revealed that β-hydride elimination is often the rate-determining step and that the reaction can proceed through either a neutral or a cationic pathway, influenced by factors like the choice of ligand and additives. nih.gov While extensively studied for the olefination of arenes and heterocycles, the principles of C-H activation and subsequent coupling with an olefin partner represent a viable, though challenging, strategy for the synthesis of specific aliphatic alkenes like this compound. snnu.edu.cnmdpi.com

Chemoenzymatic and Microbial Biosynthesis of Undecenes

Nature has evolved elegant and efficient enzymatic pathways for the production of hydrocarbons. The biosynthesis of undecenes, particularly the terminal isomer 1-undecene, from fatty acid precursors is a well-characterized example of microbial metabolic capability.

Enzymatic Decarboxylation Pathways for Terminal Alkene Formation

The microbial synthesis of terminal alkenes is primarily achieved through the enzymatic decarboxylation of free fatty acids (FFAs). sdu.edu.cn In this process, the carboxyl group of a fatty acid is removed, yielding an alkene that is one carbon shorter than the original substrate. pnas.org Several distinct enzyme families have been identified that catalyze this transformation. sdu.edu.cnresearchgate.net

Characterization of Fatty Acid Decarboxylases (UndA, UndB, OleTJE)

Three key fatty acid decarboxylases have been extensively characterized for their role in alkene biosynthesis: OleTJE, UndA, and UndB. oup.comoup.com

OleTJE : This enzyme, discovered in Jeotgalicoccus sp., is a cytochrome P450 (CYP152 family) that catalyzes the oxidative decarboxylation of fatty acids. oup.comresearchgate.net It uniquely utilizes hydrogen peroxide (H₂O₂) as a cosubstrate via a "peroxide shunt" pathway to form a reactive ferryl-oxo intermediate (Compound I), which then initiates decarboxylation. researchgate.netresearchgate.netresearchgate.net OleTJE can also hydroxylate fatty acids as a side reaction. researchgate.net

UndA : Identified in Pseudomonas species, UndA is a soluble, non-heme diiron oxidase. sdu.edu.cnpnas.org It requires Fe(II) and molecular oxygen for its catalytic activity, converting medium-chain fatty acids into terminal olefins through oxidative decarboxylation, with CO₂ confirmed as the co-product. pnas.orgnih.gov Unlike OleT, H₂O₂ does not promote the reaction and is not a substrate for UndA. nih.gov

UndB : UndB is a membrane-bound fatty acid decarboxylase belonging to the fatty acid desaturase-like superfamily. oup.comnih.gov It is also a non-heme diiron enzyme that requires O₂ and redox partners for catalysis. nih.govresearchgate.net Of the three enzymes, UndB has demonstrated the highest efficiency for converting lauric acid to 1-undecene. tuni.fi However, its activity can be inhibited by H₂O₂, a byproduct generated from the uncoupling of electrons during the reaction. nih.gov

| Enzyme | Enzyme Family | Cofactor/Requirements | Cellular Location | Primary Reaction |

|---|---|---|---|---|

| OleTJE | Cytochrome P450 (CYP152) | H₂O₂ | Cytosolic | Oxidative Decarboxylation |

| UndA | Non-heme diiron oxidase | Fe(II), O₂ | Cytosolic | Oxidative Decarboxylation |

| UndB | Membrane-bound desaturase-like | Fe(II), O₂, Redox Partners | Membrane-bound | Oxidative Decarboxylation |

Substrate Promiscuity and Specificity in Undecene Biosynthesis

The product profile of enzymatic decarboxylation is dictated by the substrate specificity of the enzyme.

OleTJE exhibits broad substrate promiscuity, acting on a wide range of short- to long-chain fatty acids (C3 to C21). oup.comresearchgate.net This lack of specificity results in the production of a mixture of different chain-length alkenes. tuni.fi

UndA displays a narrower substrate preference, favoring medium-chain fatty acids (MCFAs) from C10 to C14. sdu.edu.cnpnas.orgtuni.fi Its hydrophobic substrate-binding pocket is structurally suited to these chain lengths, making it particularly effective for producing 1-undecene from its C12 precursor, lauric acid. pnas.orgtuni.fi

UndB accepts a wider range of fatty acids than UndA (C6 to C18), but it is significantly more active with MCFAs compared to other chain lengths. nih.govtuni.fi This makes it a highly efficient catalyst for producing medium-chain 1-alkenes. nih.gov

| Enzyme | Substrate Chain-Length Range | Preferred Substrates | Primary Alkene Product from C12 Substrate |

|---|---|---|---|

| OleTJE | C3 - C21 | Broad (Long-chain) | 1-Undecene (in a mixture) |

| UndA | C10 - C14 | Medium-chain (C10-C14) | 1-Undecene |

| UndB | C6 - C18 | Medium-chain | 1-Undecene |

Engineered Metabolic Pathways for Enhanced Undecene Production

Metabolic engineering provides a powerful framework for optimizing the microbial production of valuable chemicals like undecene. ebsco.com The primary goal is to modify cellular pathways to enhance the productivity and yield of the target molecule. ebsco.com

Several strategies have been successfully employed to boost 1-undecene production in host organisms such as Escherichia coli and Acinetobacter baylyi ADP1. nih.govresearchgate.net A common approach is the heterologous expression of fatty acid decarboxylase genes, such as undA or undB. tuni.finih.gov To further increase production, these decarboxylases are often co-expressed with a thioesterase, like 'TesA from E. coli, which increases the intracellular pool of free fatty acid precursors by cleaving them from acyl-ACP (acyl carrier protein). tuni.finih.gov

In one study, the co-expression of an UndB homolog and a C12-specific thioesterase in E. coli resulted in a 1-undecene titer of approximately 55 mg/L. tuni.fi Another strategy involves engineering the host itself. For example, A. baylyi ADP1 was engineered through adaptive laboratory evolution to tolerate high concentrations of ferulate, a toxic compound derived from lignin. nih.govtuni.fi This engineered strain was then able to use ferulate as the sole carbon source to produce 1-undecene, demonstrating a path for converting waste materials into value-added chemicals. tuni.finih.govtuni.fi Further enhancements can be achieved by disrupting competing metabolic pathways, thereby channeling more carbon flux towards the desired product. tuni.fiscience.gov For instance, deleting genes involved in fatty acid degradation can prevent the breakdown of fatty acid precursors, making them available for alkene synthesis. tuni.fi

Integration of Heterologous Enzymes in Microbial Chassis

The biosynthesis of terminal alkenes, such as 1-undecene, has been successfully demonstrated by integrating heterologous enzymes into microbial hosts. A key enzyme in this process is UndA, a non-heme iron(II)-dependent oxidase that catalyzes the decarboxylation of free fatty acids (FFAs) to terminal alkenes. google.comnih.govacs.org For instance, researchers have engineered Acinetobacter baylyi ADP1 to produce 1-undecene by expressing UndA from Pseudomonas putida and a thioesterase ('TesA) from Escherichia coli. libretexts.org The thioesterase increases the availability of FFAs, which are the precursors for the UndA-catalyzed decarboxylation. While this work focuses on 1-undecene, the engineering of fatty acid metabolism and the introduction of specific enzymes provide a framework that could potentially be adapted for the synthesis of internal alkenes like this compound by employing enzymes with different regioselectivity.

Another enzyme family, UndB, which are membrane-bound fatty acid desaturase-like enzymes, also produces 1-alkenes through oxidative decarboxylation and has been shown to be efficient in vivo. acs.org The selection and engineering of enzymes with tailored substrate specificity and regioselectivity are crucial for directing the biosynthesis towards specific isomers such as this compound.

Table 1: Heterologous Enzymes for Alkene Biosynthesis

| Enzyme | Source Organism | Host Organism | Substrate | Product | Reference |

|---|---|---|---|---|---|

| UndA | Pseudomonas putida | Acinetobacter baylyi ADP1 | Free Fatty Acids | 1-Undecene | libretexts.org |

| 'TesA | Escherichia coli | Acinetobacter baylyi ADP1 | Acyl-ACPs | Free Fatty Acids | libretexts.org |

Sustainable Feedstocks for Biosynthetic Undecene Production (e.g., Lignin-Derived Molecules)

A significant advancement in biosynthetic alkene production is the utilization of sustainable feedstocks, particularly those derived from lignocellulosic biomass. researchgate.netforeverest.netchemtube3d.com Lignin, an abundant and underutilized biopolymer, can be broken down into various aromatic molecules. researchgate.netforeverest.netchemtube3d.com Research has demonstrated the production of 1-undecene from ferulate, a lignin-derived model compound, using an engineered strain of Acinetobacter baylyi ADP1. libretexts.org This was achieved by first adapting the bacterium to tolerate high concentrations of ferulate and then introducing the 1-undecene synthesis pathway. libretexts.org The engineered cells were capable of using ferulate as the sole carbon source for both growth and the production of 1-undecene. libretexts.org This approach highlights the potential for converting waste streams from the paper and bioethanol industries into valuable chemicals. researchgate.net While demonstrated for 1-undecene, this strategy establishes a proof-of-concept for producing other alkene isomers from renewable, non-food-based feedstocks.

Table 2: Biosynthetic Production of 1-Undecene from Different Feedstocks

| Feedstock | Microbial Chassis | Key Enzymes Expressed | Product Titer (µg/L) | Reference |

|---|---|---|---|---|

| Glucose | Acinetobacter baylyi ADP1 | UndA, 'TesA | 694 ± 76 | researchgate.net |

Synthesis of this compound Derivatives and Analogues

The double bond in this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives and analogues with diverse functionalities and structural complexities.

Functional Group Interconversions on the Undecene Backbone

The alkene functionality in this compound is amenable to a variety of functional group interconversions. These reactions transform the simple hydrocarbon backbone into more complex molecules with desired chemical properties.

Epoxidation: The double bond of this compound can be converted into an epoxide, a three-membered ring containing an oxygen atom, through reaction with a peroxy acid. libretexts.orgmt.comlibretexts.org This transformation introduces a reactive functional group that can undergo ring-opening reactions with various nucleophiles to introduce new functionalities. libretexts.org

Dihydroxylation: The synthesis of vicinal diols (glycols) from this compound can be achieved through dihydroxylation. Syn-dihydroxylation, which adds two hydroxyl groups to the same face of the double bond, can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). libretexts.orgmasterorganicchemistry.comgoogle.com Anti-dihydroxylation, where the hydroxyl groups add to opposite faces, can be achieved via the opening of an epoxide intermediate. libretexts.orgmasterorganicchemistry.com The stereochemistry of the starting alkene dictates the stereochemistry of the resulting diol. libretexts.orggoogle.com

Table 3: Potential Functional Group Interconversions of this compound

| Reaction | Reagent(s) | Product Functional Group | Stereochemistry |

|---|---|---|---|

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide | Stereospecific |

| Syn-dihydroxylation | 1. OsO₄, Pyridine 2. NaHSO₃/H₂O | Vicinal diol | Syn-addition |

Introduction of Halogenated Moieties (e.g., 11-halo-3-undecene)

Halogenated derivatives of undecene are valuable intermediates in organic synthesis. A patented process describes the preparation of 11-halo-3-undecene. wikipedia.org This synthesis involves the coupling reaction of a 3-hexenyl nucleophilic reagent (where the counterion can be lithium or a magnesium halide) with a 1-halo-5-halopentane. wikipedia.org This method allows for the introduction of a halogen atom at the terminus of the undecene chain, which can then be used in further synthetic manipulations, such as the formation of Grignard reagents for subsequent carbon-carbon bond-forming reactions. wikipedia.org The patent provides examples for the synthesis of both (3Z)- and (3E)-11-chloro-3-undecene. scispace.com

Construction of Polycyclic Systems Containing Undecene Substructures (e.g., Spiro-[5.5]undecene, Bicyclo[6.3.0]undecene)

The undecene framework can be incorporated into more complex polycyclic systems, such as spirocyclic and bicyclic structures.

Spiro-[5.5]undecene: The spiro[5.5]undecane skeleton is found in numerous natural products and biologically active compounds. acs.org General synthetic methods for this framework often involve Michael additions and annulation reactions. For example, a one-pot synthesis of substituted spiro[5.5]undecane-triones has been achieved through the Lewis acid-catalyzed Michael reaction of dimedone with trans,trans-diarylideneacetones. acs.org While not starting from undecene itself, these methodologies could potentially be adapted to construct spiro systems containing an undecene substructure by employing appropriately functionalized undecene derivatives as starting materials.

Bicyclo[6.3.0]undecene: The bicyclo[6.3.0]undecane ring system is a core feature of many sesquiterpenoids with interesting biological activities. libretexts.orgnih.gov The synthesis of this fused five- and eight-membered ring system is a significant challenge in organic synthesis. masterorganicchemistry.comnih.gov One approach involves an intramolecular reductive coupling of a dialdehyde promoted by low-valent titanium (McMurry reaction) to form the eight-membered ring. masterorganicchemistry.commit.edunii.ac.jp This strategy has been used to create a bicyclo[6.3.0]undecene skeleton, demonstrating a viable pathway to this complex architecture which could incorporate the undecene moiety. masterorganicchemistry.commit.edu

Polymerization Studies of Undecene Monomers (Radical and Cationic)

The double bond in undecene monomers allows for their conversion into polymers through various polymerization techniques.

Radical Polymerization: This method involves the initiation of polymerization by free radicals. pslc.ws Radical polymerization is a versatile technique for a wide range of vinyl monomers. pslc.ws While specific studies on the radical polymerization of this compound are not widely reported, the general principles of radical polymerization would apply. The nature of the initiating radical and reaction conditions would influence the properties of the resulting polymer.

Cationic Polymerization: In cationic polymerization, a cationic initiator reacts with a monomer to form a reactive cationic center, which then propagates the polymer chain. libretexts.org This method is typically effective for alkenes with electron-donating substituents that can stabilize the resulting carbocation. The polymerization of styrene initiated by a Lewis acid like SnCl₄ is a classic example. libretexts.org The application of cationic polymerization to this compound would likely require strong acid initiators and careful control of reaction conditions to manage potential side reactions like rearrangements. nii.ac.jp

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Undecene |

| 11-halo-3-undecene |

| Spiro-[5.5]undecene |

| Bicyclo[6.3.0]undecene |

| UndA |

| 'TesA |

| Ferulate |

| Acinetobacter baylyi ADP1 |

| Pseudomonas putida |

| Escherichia coli |

| Epoxide |

| Vicinal diol |

| 11-chloro-3-undecene |

| Dimedone |

| trans,trans-diarylideneacetones |

| Dialdehyde |

| Styrene |

Mechanistic Elucidations of E -3-undecene Transformations

Fundamental Reaction Mechanisms of Alkenes Applied to (E)-3-Undecene

The reactivity of this compound, an unsaturated hydrocarbon with the chemical formula C₁₁H₂₂, is primarily dictated by the presence of a carbon-carbon double bond. nist.govnih.gov This section details the application of fundamental alkene reaction mechanisms to this specific compound.

Electrophilic Addition Reactions

Electrophilic addition reactions are characteristic of alkenes, where the π electrons of the double bond attack an electrophile, initiating a reaction cascade that leads to the formation of a saturated compound.

The addition of hydrogen halides (HX) to this compound proceeds through a carbocation intermediate. The reaction is initiated by the electrophilic attack of the hydrogen atom of the HX molecule on the double bond, forming a secondary carbocation at either C3 or C4. The subsequent attack of the halide ion can occur from either face of the planar carbocation, potentially leading to a mixture of stereoisomers.

In the case of this compound, the addition of a hydrogen halide like HBr can proceed via two pathways, depending on the reaction conditions. In the absence of peroxides, the reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the bromine atom adds to the more substituted carbon atom. This leads to the formation of 4-bromoundecane. The presence of peroxides, however, initiates a radical mechanism, leading to the anti-Markovnikov product, 3-bromoundecane. acs.org

The stereoselectivity of hydrohalogenation of acyclic alkenes like this compound is typically low, resulting in a mixture of syn and anti-addition products. This is because the carbocation intermediate is planar and can be attacked by the nucleophile from either side with nearly equal probability.

A summary of expected products from hydrohalogenation of this compound is presented below:

Hydrohalogenation of this compound| Reagent | Conditions | Major Product | Stereochemistry |

|---|---|---|---|

| HCl | Standard | 4-Chloroundecane | Racemic mixture |

| HBr | Standard | 4-Bromoundecane | Racemic mixture |

| HBr | With Peroxides | 3-Bromoundecane | Racemic mixture |

Hydroxylation of this compound involves the addition of two hydroxyl groups across the double bond to form a diol. The stereochemistry of the product is dependent on the reagents used.

Syn-hydroxylation (cis-diol formation): This can be achieved using reagents such as osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or cold, dilute potassium permanganate (KMnO₄). These reactions proceed through a cyclic intermediate, which ensures that both hydroxyl groups are delivered to the same face of the double bond, resulting in a syn-addition product. For this compound, this would yield (3R,4S)-undecane-3,4-diol and its enantiomer, (3S,4R)-undecane-3,4-diol.

Anti-hydroxylation (trans-diol formation): This is typically carried out in a two-step process involving epoxidation followed by acid-catalyzed ring-opening. First, this compound is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide. Subsequent acid-catalyzed hydrolysis of the epoxide proceeds via backside attack of a water molecule, leading to the formation of an anti-diol. For this compound, this would result in the formation of (3R,4R)-undecane-3,4-diol and its enantiomer, (3S,4S)-undecane-3,4-diol.

Another method for cis-hydroxylation is the Woodward cis-hydroxylation, which uses iodine and silver acetate in wet acetic acid. wikipedia.orgorganic-chemistry.org The reaction proceeds through a cyclic acetoxonium ion intermediate, which is then hydrolyzed to give the syn-diol. organic-chemistry.org

The following table summarizes the stereochemical outcomes of different hydroxylation methods for this compound:

Hydroxylation of this compound| Reagent | Type of Addition | Product |

|---|---|---|

| 1. OsO₄ 2. NaHSO₃/H₂O | Syn | (3R,4S)-undecane-3,4-diol and (3S,4R)-undecane-3,4-diol |

| Cold, dilute KMnO₄, OH⁻ | Syn | (3R,4S)-undecane-3,4-diol and (3S,4R)-undecane-3,4-diol |

| 1. mCPBA 2. H₃O⁺ | Anti | (3R,4R)-undecane-3,4-diol and (3S,4S)-undecane-3,4-diol |

| I₂, CH₃COOAg, CH₃COOH/H₂O | Syn | (3R,4S)-undecane-3,4-diol and (3S,4R)-undecane-3,4-diol |

Hydrohalogenation Kinetics and Stereoselectivity

Radical-Mediated Processes in Undecene Chemistry

Radical reactions offer an alternative pathway for the transformation of alkenes and are characterized by the involvement of highly reactive species with unpaired electrons. mdpi.com These reactions are typically initiated by light or radical initiators. mdpi.com

In the context of undecenes, radical-initiated reactions can lead to a variety of products. escholarship.org For instance, the addition of HBr in the presence of peroxides proceeds via a radical chain mechanism, resulting in anti-Markovnikov addition. acs.org The process is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. This radical adds to the double bond of this compound at the less substituted carbon (C3) to form a more stable secondary radical at C4. This radical then abstracts a hydrogen atom from another HBr molecule to give the final product, 3-bromoundecane, and regenerate a bromine radical to continue the chain reaction.

Autoxidation, a radical-mediated oxidation process that occurs in the presence of air, can lead to the formation of various oxygenated products. For undecenes, this can result in the formation of hydroperoxides, which can then be converted to alcohols, ketones, or epoxides. Studies have shown that the thermal decomposition of lauroyl peroxide in the presence of undecenes can lead to the formation of undecane and 1-undecene through free-radical pathways. oup.com

Catalytic Reaction Mechanisms Involving this compound

Catalysis plays a crucial role in many organic transformations, offering milder reaction conditions and improved selectivity. libretexts.org

Catalytic hydrogenation of this compound over a metal catalyst such as palladium, platinum, or nickel results in the syn-addition of two hydrogen atoms across the double bond, yielding undecane.

Metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments. Using catalysts like Grubbs' or Schrock's catalysts, this compound can undergo self-metathesis or cross-metathesis with other alkenes. For example, cross-metathesis with ethylene would yield 1-butene and 1-decene.

Recent research has explored the copper-catalyzed oxidative dehydrogenative carboxylation of alkanes to allylic esters, which is proposed to proceed through an alkene intermediate. acs.org While not directly studying this compound, this suggests the possibility of catalytic allylic functionalization of undecenes.

The following table lists the chemical compounds mentioned in this article.

Table of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₂₂ |

| 1-Butene | C₄H₈ |

| 1-Decene | C₁₀H₂₀ |

| 1-Undecene | C₁₁H₂₂ |

| 3-Bromoundecane | C₁₁H₂₃Br |

| 4-Bromoundecane | C₁₁H₂₃Br |

| 4-Chloroundecane | C₁₁H₂₃Cl |

| Acetic Acid | C₂H₄O₂ |

| Allyl Bromide | C₃H₅Br |

| Benzene | C₆H₆ |

| Bromine | Br₂ |

| Butane | C₄H₁₀ |

| Carbon Dioxide | CO₂ |

| Chlorine | Cl₂ |

| Chloroethane | C₂H₅Cl |

| Chloromethane | C₂H₅Cl |

| Cyclohexene | C₆H₁₀ |

| Ethene | C₂H₄ |

| Ethylene | C₂H₄ |

| Hydrogen | H₂ |

| Hydrogen Bromide | HBr |

| Iodine | I₂ |

| meta-Chloroperoxybenzoic acid | C₇H₅ClO₃ |

| Osmium Tetroxide | OsO₄ |

| Oxygen | O₂ |

| Palladium | Pd |

| Platinum | Pt |

| Potassium Permanganate | KMnO₄ |

| Silver Acetate | C₂H₃AgO₂ |

| Sodium Bisulfite | NaHSO₃ |

| Undecane | C₁₁H₂₄ |

Photoredox Catalysis and Reaction Pathways

Kinetic and Computational Analysis of this compound Reactivity

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. varsitytutors.com Steric effects, which arise from the spatial arrangement of atoms, can significantly influence the activation energy. researchgate.netresearchgate.net In the context of this compound, the trans geometry and the internal position of the double bond create a distinct steric environment compared to its isomers.

Catalyst Approach: The steric bulk around the C3=C4 double bond in this compound can hinder the approach of a bulky catalyst, whether it is an organometallic complex or an enzyme active site. This steric hindrance would raise the energy of the transition state, leading to a higher activation energy compared to a less hindered alkene like 1-undecene. rsc.orgnih.gov

Transition State Stability: For reactions like organometallic-catalyzed isomerization, the stability of the alkyl-metal intermediate and the transition state for β-hydride elimination are influenced by steric crowding. The (E) configuration is generally more thermodynamically stable than the (Z) configuration due to reduced steric strain, which would also be reflected in the relative activation energies for their interconversion.

Table 2: Conceptual Influence of Steric Hindrance on Activation Energy for Undecene Isomers

| Alkene Isomer | Position of Double Bond | Steric Hindrance at Double Bond | Relative Activation Energy (Ea) for Catalytic Addition |

|---|---|---|---|

| 1-Undecene | Terminal | Low | Low |

| (Z)-3-Undecene | Internal | Moderate (cis-substituents) | High |

| This compound | Internal | Low-Moderate (trans-substituents) | Intermediate |

| 5-Undecene | Internal (Central) | High | Highest |

Organometallic Catalysis: In the isomerization of alkenes, either the migratory insertion of the alkene into the metal-hydride bond or the subsequent β-hydride elimination can be the rate-limiting step, depending on the specific metal, ligands, and substrate. nih.govlibretexts.org

Enzymatic Reactions: For enzyme-catalyzed reactions, the rate-limiting step can be any part of the cycle, including substrate binding, the chemical transformation itself (e.g., C-H bond cleavage), or product release. varsitytutors.com In the case of UndA, the observation that multiple-turnover rates are much slower than single-turnover rates suggests that a step after the initial product formation, such as the re-reduction of the iron center or the release of the undecene product, may be rate-limiting for sustained catalysis. nih.gov

Photoredox Catalysis: In complex photoredox cycles, the rate can be limited by the rate of photon absorption, the efficiency of the single-electron transfer, or the subsequent chemical steps of the radical intermediate. youtube.com If the reaction is part of a dual catalytic system, a step in the partner cycle (e.g., reductive elimination from a nickel complex) could also be rate-limiting.

Activation Energy Determinations and Steric Effects

Theoretical Chemistry and Computational Modeling of Mechanisms

The transient and often fleeting nature of reaction intermediates and transition states makes their direct experimental observation challenging. mit.edu Consequently, theoretical chemistry and computational modeling have become indispensable tools for elucidating the mechanistic pathways of chemical transformations involving this compound. These computational approaches provide detailed insights into the energetics and geometries of molecules at various stages of a reaction, offering a virtual window into the dynamic processes of bond breaking and formation.

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

Density Functional Theory (DFT) has emerged as a powerful quantum chemistry method for investigating the electronic structure and energetics of molecules. mit.edu It is frequently employed to calculate the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. libretexts.org The energy barrier of a reaction, which is directly related to the reaction rate, can be determined by calculating the energy difference between the reactants and the transition state. libretexts.org

In the context of reactions involving alkenes like this compound, DFT can be used to model various transformations, such as addition reactions, oxidations, and isomerizations. For instance, in a hypothetical hydroxylation reaction, DFT could be used to model the approach of an oxidizing agent to the double bond, the formation of an epoxide intermediate, and the subsequent ring-opening to form a diol. The calculated energies of these species would reveal the most likely reaction pathway.

A key aspect of these studies is the identification of the transition state, which represents the highest energy point along the reaction coordinate. github.io Transition states are characterized as first-order saddle points on the potential energy surface, having one and only one negative eigenvalue in their Hessian matrix. github.io Computational methods, such as the nudged elastic band method, can be used to locate these transition states by creating a series of "images" or intermediate structures between the reactants and products. libretexts.org

Recent advancements have also seen the development of machine-learning models trained on large datasets of quantum chemical calculations. mit.edusciencedaily.com These models can predict the structure of a transition state with high accuracy in a fraction of the time required for traditional DFT calculations, given the structures of the reactant and product. mit.edusciencedaily.com

While specific DFT studies exclusively focused on this compound are not prevalent in the provided search results, the principles and methodologies are broadly applicable. For example, DFT calculations have been successfully used to study the Bergman cyclization of various enediynes, including cyclic undecene derivatives. acs.org These studies provide valuable data on reaction barriers and thermodynamic properties. acs.org Similarly, combined experimental and DFT studies on Ni-catalyzed electrochemical aryl amination reactions have elucidated the roles of various intermediates, including those involving diazabicycloundecene. mst.eduresearchgate.netacs.org

Table 1: Illustrative Data from a Hypothetical DFT Study on an Alkene Transformation

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter (e.g., C=C bond length, Å) |

| This compound + Reagent | 0.0 | 1.34 |

| Transition State 1 | +15.2 | 1.42 (forming bond) |

| Intermediate | -5.7 | 1.51 (single bond) |

| Transition State 2 | +8.9 | 1.45 (breaking bond) |

| Product | -20.3 | N/A |

Note: This table is a hypothetical representation to illustrate the type of data generated from DFT studies.

Semi-Empirical Methods and Molecular Mechanics for Conformational Analysis

While DFT provides high accuracy, its computational cost can be prohibitive for large systems or for extensive conformational searches. mit.edugoogle.com This is where semi-empirical methods and molecular mechanics offer valuable alternatives.

Semi-Empirical Methods are based on the Hartree-Fock method but include approximations and empirical parameters derived from experimental data to simplify the calculations. numberanalytics.comuni-muenchen.de Methods like AM1 (Austin Model 1) and PM3 (Parametric Model 3) are widely used for studying molecular structures and reaction mechanisms, especially for large organic molecules. numberanalytics.com They are computationally less demanding than DFT, allowing for the rapid exploration of potential energy surfaces. google.com However, their accuracy is limited and dependent on the quality of the parameterization. numberanalytics.comuni-muenchen.de These methods can be particularly useful for initial conformational searches before refining the results with higher-level DFT calculations. umass.edu

Molecular Mechanics (MM) methods are even faster as they treat atoms as spheres and bonds as springs, using classical potentials instead of quantum mechanics to calculate energies. tripod.com The energy of a given conformation is calculated based on bond stretching, angle bending, torsional strains, and non-bonded interactions (van der Waals and electrostatic). tripod.com Force fields like MMFF (Merck Molecular Force Field) and OPLS-AA (Optimized Potentials for Liquid Simulations) are commonly used. ucsb.edu

Conformational analysis of flexible molecules like this compound is crucial as the reactivity of a molecule can be highly dependent on its three-dimensional shape. iupac.org Different conformers can have different energies, and the lowest energy conformer is typically the most populated. umass.edu Molecular mechanics is well-suited for performing conformational searches to identify the various low-energy conformers of a molecule. umass.edu This is often the first step in a computational study, providing a set of starting structures for more accurate geometry optimizations using semi-empirical or DFT methods. umass.eduucsb.edu For instance, a conformational search on this compound would involve systematically rotating the single bonds in the undecyl chain to identify the most stable spatial arrangements.

Table 2: Comparison of Computational Methods for Conformational Analysis

| Method | Relative Computational Cost | Level of Theory | Primary Application for this compound |

| Molecular Mechanics (MM) | Low | Classical Mechanics | Rapid conformational searching to identify stable conformers. |

| Semi-Empirical (e.g., AM1, PM3) | Medium | Approximate Quantum Mechanics | Initial geometry optimization of conformers and preliminary reaction pathway analysis. numberanalytics.com |

| Density Functional Theory (DFT) | High | Quantum Mechanics | Accurate calculation of energies and geometries of conformers, intermediates, and transition states. libretexts.org |

Advanced Analytical Methodologies for E -3-undecene Characterization and Quantification

Chromatographic Separation and Detection

Chromatography is a cornerstone for the separation of (E)-3-undecene from complex mixtures. The choice of technique depends on the sample's complexity, the required resolution, and the concentration of the analyte.

Gas chromatography is highly suitable for analyzing volatile compounds like this compound. ukm.my The technique separates components of a mixture based on their continuous distribution between a gaseous mobile phase and a liquid or solid stationary phase. hpst.cz For highly complex samples containing numerous isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. acs.orgleco.com GCxGC utilizes two different columns connected by a modulator, providing improved peak capacity, resolution, and sensitivity, which can be crucial for distinguishing between various undecene isomers. acs.orgleco.com

The separation of undecene isomers, including the geometric isomers this compound and (Z)-3-undecene, is a significant analytical challenge due to their similar boiling points and polarities. nist.gov The selection of the GC column's stationary phase is the most critical factor affecting resolution. restek.com The principle of "like dissolves like" is fundamental; a stationary phase with a polarity similar to the analytes will result in stronger attractive forces and greater retention, often leading to better separation. restek.com

For separating hydrocarbon isomers, non-polar or weakly polar stationary phases are typically employed. unito.it The separation mechanism on these phases is primarily based on analyte volatility. unito.it However, achieving baseline separation of all undecene isomers often requires careful optimization of several parameters beyond just the stationary phase. These include:

Column Dimensions: Shorter columns and smaller internal diameters can significantly reduce analysis time. peakscientific.com For instance, replacing a 30 m x 0.25 mm column with a 20 m x 0.15 mm one can halve the run time while maintaining similar efficiency. peakscientific.com

Film Thickness: The thickness of the stationary phase film impacts sample volatility and retention. Thicker films are generally used for more volatile samples. obrnutafaza.hr

Carrier Gas: Using a faster carrier gas like hydrogen, which is half as viscous as helium, can lead to significantly faster separations at higher linear velocities without compromising efficiency. peakscientific.com

Temperature Programming: Adjusting the oven temperature program, including the initial temperature and ramp rate, can alter the elution order and improve the separation of co-eluting peaks. restek.comchromatographyonline.com

In GCxGC systems, a common configuration for analyzing complex hydrocarbon mixtures involves a non-polar first-dimension column and a more polar second-dimension column to achieve orthogonal separation. unito.it This setup separates compounds based on volatility in the first dimension and polarity in the second, effectively spreading the isomers across a two-dimensional plane for improved identification. acs.orgcopernicus.org

Table 1: GC Column Parameter Optimization for Alkene Isomer Separation

| Parameter | Influence on Separation | Optimization Strategy for Undecene Isomers |

| Stationary Phase Polarity | Governs selectivity and retention. Has the greatest impact on resolution. restek.com | Start with a non-polar phase (e.g., polydimethylsiloxane) and increase polarity if needed to resolve specific isomers. |

| Column Length | Longer columns provide higher efficiency (more theoretical plates) but increase analysis time. peakscientific.com | Use the shortest column that provides the required resolution to minimize run time. obrnutafaza.hr |

| Column Internal Diameter (ID) | Smaller ID columns offer higher efficiency and resolution but have lower sample capacity. peakscientific.com | Select ID based on detector requirements and desired resolution; 0.15-0.25 mm is common. peakscientific.comobrnutafaza.hr |

| Film Thickness | Thicker films increase retention, which is useful for highly volatile analytes. obrnutafaza.hr | Optimize based on the volatility of undecene and its isomers to achieve adequate retention without excessive analysis time. |

| Carrier Gas & Flow Rate | Affects efficiency and speed. Hydrogen allows for faster optimal linear velocities than helium. peakscientific.com | Use hydrogen as the carrier gas and optimize the flow rate for the best balance of speed and resolution. peakscientific.com |

| Temperature Program | Affects retention times and can change the elution order of analytes. restek.comchromatographyonline.com | Optimize initial temperature, ramp rates, and final temperature to maximize separation between critical isomer pairs. |

For detecting trace levels of volatile compounds like this compound in various matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful, solvent-free sample preparation technique. ukm.mynih.govfrontiersin.org It combines sample extraction and analyte enrichment into a single step. frontiersin.org In HS-SPME, a fiber coated with a suitable stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. nih.govscielo.br Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. frontiersin.org The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. nih.gov

The efficiency of HS-SPME depends on several factors that require optimization:

Fiber Coating: The choice of fiber coating is crucial and depends on the polarity of the target analytes. For a broad range of volatiles, including hydrocarbons, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective. ukm.my

Extraction Temperature and Time: Increasing the temperature generally increases the volatility of the analytes, enhancing their transfer to the headspace. scielo.br The extraction time must be sufficient to allow for equilibrium or near-equilibrium to be reached between the sample, headspace, and fiber. frontiersin.org Studies have shown that temperatures around 50-70°C and times of 30-45 minutes are common starting points for optimization. nih.govfrontiersin.org

Sample Matrix Effects: The addition of salts like potassium chloride (KCl) or sodium sulfate (Na2SO4) to the sample can increase the ionic strength of the aqueous phase, which reduces the solubility of non-polar analytes and promotes their release into the headspace, a phenomenon known as the "salting-out" effect. scielo.br

HS-SPME coupled with GC-MS has been successfully used to identify numerous volatile compounds, including various alkenes, in complex samples. nih.govrsc.org

While gas chromatography is the primary method for volatile hydrocarbons, liquid chromatography (LC) is generally less suitable for separating highly volatile, non-polar compounds like this compound. technologynetworks.com LC excels in the separation of non-volatile or thermally labile compounds. wikipedia.org However, the hyphenation of LC with mass spectrometry (LC-MS) is a powerful tool for analyzing a wide range of organic compounds in complex biological and environmental samples. wikipedia.org For alkenes, LC could potentially be used with non-aqueous reversed-phase conditions, but achieving adequate retention and separation for a small, non-polar molecule like this compound would be challenging. The primary advantage of LC-MS is its ability to separate mixture components and provide mass spectral data for structural confirmation. wikipedia.org

Thin-Layer Chromatography (TLC) and Paper Chromatography are simple, rapid, and inexpensive techniques primarily used for qualitative screening, checking reaction progress, and assessing the purity of compounds. slideshare.netpressbooks.pub

Thin-Layer Chromatography (TLC): TLC involves a stationary phase, typically silica gel or alumina, coated on a plate of glass or plastic. annamalaiuniversity.ac.in The sample is spotted on a baseline, and a mobile phase (eluent) moves up the plate via capillary action. libretexts.org Separation is based on differential partitioning of the components between the stationary and mobile phases. slideshare.net For non-polar compounds like alkenes, a non-polar solvent system (e.g., hexanes) is used as the mobile phase. annamalaiuniversity.ac.in Since this compound is colorless, visualization requires methods such as UV light (if the stationary phase contains a fluorescent indicator) or staining with a visualizing agent like potassium permanganate or chromic acid, which reacts with the double bond. pressbooks.pubannamalaiuniversity.ac.in TLC is effective for quickly checking the purity of a synthesized sample of this compound or for separating it from more polar impurities. slideshare.net

Paper Chromatography: This technique is conceptually similar to TLC but uses a strip of high-quality paper as the stationary phase. pressbooks.pubstudymind.co.uk It is most effective for separating polar and water-soluble compounds. Due to the non-polar nature of this compound, paper chromatography is not a suitable technique for its analysis or purification. studymind.co.uk

Development of Optimized GC Columns for Undecene Isomer Separation

Liquid Chromatography (LC) and Hyphenated Techniques (e.g., LC-MS)

Spectroscopic Structural Elucidation

Once this compound is isolated or separated, spectroscopic methods are employed to confirm its molecular structure. The combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides unambiguous identification. nih.govumn.edu

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C11H22), the molecular ion peak [M]+ would appear at an m/z of 154. nist.govnih.gov The fragmentation pattern, resulting from the ionization process, is characteristic of the molecule's structure and can help distinguish it from other isomers. The NIST Mass Spectrometry Data Center provides a reference electron ionization spectrum for this compound, with a top peak at an m/z of 41. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. nih.govyoutube.com

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin splitting. For this compound, one would expect to see distinct signals for the vinyl protons (on the C=C double bond), the allylic protons (on the carbons adjacent to the double bond), and the various methylene and methyl groups of the alkyl chains. The coupling constant (J-value) between the vinyl protons is characteristic of the double bond geometry; a large J-value (typically 12-18 Hz) is indicative of a trans (E) configuration.

¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons in the double bond (olefinic carbons) would appear in the range of approximately 120-140 ppm, clearly distinguishing them from the sp³-hybridized carbons of the alkyl chains.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound, the key absorption bands would be:

C-H stretch (sp²): A peak just above 3000 cm⁻¹ corresponding to the C-H bonds on the double bond.

C-H stretch (sp³): Peaks just below 3000 cm⁻¹ for the C-H bonds of the alkyl groups.

C=C stretch: A weak to medium peak around 1665-1675 cm⁻¹ for the C=C double bond.

C-H out-of-plane bend (trans-alkene): A strong, characteristic peak around 960-975 cm⁻¹, which is a key diagnostic feature for the (E) geometry.

Table 2: Key Spectroscopic Data for the Elucidation of this compound

| Spectroscopic Technique | Expected Data/Observation | Structural Information Provided |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺ at m/z = 154. nist.gov Characteristic fragmentation pattern. | Confirms molecular weight and provides structural clues from fragments. |

| ¹H NMR Spectroscopy | Olefinic protons with a large coupling constant (J ≈ 12-18 Hz). | Confirms the presence of a C=C double bond and establishes the trans (E) stereochemistry. |

| ¹³C NMR Spectroscopy | Signals in the δ 120-140 ppm region. | Confirms the presence of olefinic carbons. |

| Infrared (IR) Spectroscopy | Strong absorption band at ~965 cm⁻¹. | Confirms the trans (E) configuration of the double bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Regio- and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules like this compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

¹H NMR spectroscopy, which observes hydrogen nuclei (protons), is instrumental in identifying the different types of protons in the this compound molecule. The chemical shifts (δ) of the signals in a ¹H NMR spectrum indicate the electronic environment of each proton. For this compound, the olefinic protons (H-3 and H-4) are particularly diagnostic, typically appearing in the downfield region of the spectrum (around 5.28-5.40 ppm) due to the double bond's electron-withdrawing nature. google.com The coupling constants between these protons provide crucial information about the stereochemistry of the double bond. A large coupling constant (typically >10 Hz) is characteristic of a trans or (E) configuration. magritek.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the ¹³C NMR spectrum are sensitive to their hybridization and surrounding substituents. In this compound, the olefinic carbons (C-3 and C-4) will have characteristic chemical shifts in the range of approximately 129-132 ppm. google.com The remaining aliphatic carbons will appear at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~0.90 (t) | ~14.1 |

| 2 | ~1.2-1.4 (m) | ~22.7 |

| 3 | ~5.3-5.4 (m) | ~131.6 |

| 4 | ~5.3-5.4 (m) | ~129.1 |

| 5 | ~2.0 (m) | ~32.6 |

| 6-10 | ~1.2-1.4 (m) | ~29.0-29.6 |

| 11 | ~0.88 (t) | ~14.4 |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of this compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecular ion. For this compound, with a molecular formula of C₁₁H₂₂, the expected exact mass is 154.1722. researchgate.net

In addition to providing the molecular formula, the mass spectrum of this compound reveals characteristic fragmentation patterns upon electron ionization (EI). nist.gov The way the molecule breaks apart provides valuable structural information. Alkenes like this compound typically undergo fragmentation at positions allylic to the double bond, leading to the formation of stable carbocations. Common fragments observed in the mass spectrum of this compound include peaks at m/z values corresponding to the loss of alkyl radicals. vulcanchem.com For example, cleavage of the C5-C6 bond would result in a stable allylic cation. The analysis of these fragmentation patterns can help to confirm the position of the double bond within the undecene chain. youtube.comarkat-usa.org

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₂₂ | nih.gov |

| Molecular Weight | 154.29 g/mol | nih.gov |

| Exact Mass (Monoisotopic) | 154.172150702 Da | nih.gov |

| Common Fragment Ions (m/z) | 55, 69 | vulcanchem.com |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present.

For this compound, the most diagnostic feature in its IR spectrum is the presence of the carbon-carbon double bond (C=C). The C=C stretching vibration for a trans-alkene typically appears as a weak to medium intensity band in the region of 1665-1675 cm⁻¹. The C-H stretching vibrations of the hydrogens attached to the double bond (vinylic C-H) are observed above 3000 cm⁻¹, usually in the range of 3010-3040 cm⁻¹. A key feature for identifying the (E) stereochemistry is the presence of a strong C-H out-of-plane bending vibration for the trans-disubstituted double bond, which occurs around 960-970 cm⁻¹. google.com The aliphatic C-H stretching vibrations of the methyl and methylene groups in the alkyl chain will appear just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹. google.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| C-H Stretch (vinylic) | =C-H | 3010-3040 |

| C-H Stretch (aliphatic) | -C-H | 2850-2960 |

| C=C Stretch | C=C | 1665-1675 (weak) |

| C-H Bend (out-of-plane, trans) | =C-H | 960-970 (strong) |

Electronic Spectroscopy (UV-Vis) and Chiroptical Studies (Electronic Circular Dichroism) for Stereochemical Assignment

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. jascoinc.com For simple, non-conjugated alkenes like this compound, the primary electronic transition is a π → π* transition, where an electron is promoted from the π bonding orbital to the π* antibonding orbital. This transition typically occurs in the far-ultraviolet region, below 200 nm, and is often not observable with standard UV-Vis spectrophotometers. libretexts.orguzh.ch Therefore, UV-Vis spectroscopy is generally not the primary method for detailed structural characterization of this compound.

Chiroptical studies, such as Electronic Circular Dichroism (ECD), are powerful techniques for determining the absolute configuration of chiral molecules. jascoinc.comresearchgate.net ECD measures the differential absorption of left and right circularly polarized light. jascoinc.com Since this compound itself is not chiral, it will not exhibit an ECD spectrum. However, if this compound were part of a larger chiral molecule or if it were to form a complex with a chiral entity, ECD could be used to probe the stereochemistry of the resulting system. rsc.org The sign and intensity of the Cotton effects in the ECD spectrum could provide information about the spatial arrangement of the undecene chain relative to the chiral center. researchgate.net

Biological and Ecological Significance of Undecene Isomers

Chemical Communication and Pheromone Biology

Chemical signals, or semiochemicals, are fundamental to how many organisms perceive their environment and interact. researchgate.net Pheromones mediate communication within a single species (intraspecific), while other semiochemicals like kairomones mediate interactions between different species (interspecific). researchgate.netpherobase.com Undecene and its isomers are involved in these complex chemical dialogues.

While many insect pheromones are complex blends, hydrocarbons such as undecene isomers are known components. For instance, 1-undecene has been identified as a putative sex pheromone in the faba bean pest Bruchus rufimanus. frontiersin.org In field studies, traps baited with a blend of floral volatiles and 1-undecene captured significantly more of these weevils than unbaited traps or traps with only floral lures. frontiersin.org In other insects, such as certain stink bugs (Pentatomidae), n-undecane is a major component of the volatile blend emitted upon disturbance and is also found in their metathoracic and dorsal glands. bioone.orgscielo.br In the stink bug Antiteuchus innocens, n-undecane, along with (E)-2-hexenal and (E)-2-heptenal, was a major component of its emitted volatiles. bioone.org Volatile compounds identified from the beet armyworm, Spodoptera exigua, included 7-methyl-1-undecene. undip.ac.id

Kairomones are chemicals that benefit the receiver from a different species, often a predator or parasitoid locating its prey or host. For example, a compound that functions as a sex pheromone for a pest insect can also act as a kairomone for a parasitoid that preys on that insect. up.ac.za While direct evidence for (E)-3-Undecene as a kairomone is specific, related compounds found in insect defensive secretions or pheromone blends are known to be used by natural enemies to locate their hosts. up.ac.zamdpi.com

| Compound | Insect Species | Context/Function | Source |

|---|---|---|---|

| 1-Undecene | Bruchus rufimanus (Bean weevil) | Putative sex pheromone | frontiersin.org |

| n-Undecane | Antiteuchus innocens (Stink bug) | Major component of defensive volatiles | bioone.org |

| n-Undecane | Various Pentatomidae (Stink bugs) | Abundant aliphatic hydrocarbon in gland secretions | scielo.br |

| 7-methyl-1-Undecene | Spodoptera exigua (Beet armyworm) | Identified in pheromone gland extracts | undip.ac.id |

| 3-Undecene | Herbaspirillium spp. and Pseudomonas spp. (Bacteria) | Volatile organic compound with biocontrol properties against plant pathogens | abrinternationaljournal.orgabrinternationaljournal.org |

The biological activity of pheromones is often highly dependent on their precise chemical structure, including the geometry of double bonds (stereoisomerism). ontosight.ai Alkenes can exist as different stereoisomers, most commonly cis (Z) and trans (E) isomers, based on the arrangement of substituent groups around a double bond. This structural difference is critical for species-specific communication, as the olfactory receptors of insects are finely tuned to recognize a specific isomer or a precise ratio of isomers. researchgate.net

For a compound like 3-undecene, the (E) and (Z) isomers represent distinct chemical signals. An insect species might produce and respond exclusively to this compound, while a closely related species might use the (Z) isomer or a different blend entirely. This isomeric specificity acts as a reproductive isolating mechanism, preventing cross-attraction and mating between different species. In many cases, the "wrong" isomer is biologically inactive or can even act as an antagonist, inhibiting the response to the correct pheromone.

Insect hydrocarbons, including alkenes like undecene, are typically synthesized de novo from fatty acid precursors in specialized cells called oenocytes. nih.govannualreviews.orgresearchgate.net The general biosynthetic pathway involves several key enzymatic steps. u-tokyo.ac.jp

Fatty Acid Synthesis: The process begins with a fatty acid synthase (FAS) enzyme that builds a fatty acyl-CoA chain, typically with an even number of carbons. nih.gov

Elongation: The fatty acyl-CoA chain is extended to a very long chain by elongase enzymes. nih.govannualreviews.org

Desaturation: To create an unsaturated hydrocarbon (an alkene), a fatty acid desaturase enzyme introduces a double bond at a specific position in the carbon chain. nih.govu-tokyo.ac.jp The position and geometry (Z or E) of this double bond are precisely controlled by the specific desaturase enzyme.

Reduction and Decarbonylation: The very long-chain fatty acyl-CoA is then converted to a hydrocarbon, which is one carbon shorter than the fatty acid precursor. u-tokyo.ac.jp This final step involves reduction to an aldehyde followed by oxidative decarbonylation, a reaction often catalyzed by a cytochrome P450 enzyme from the CYP4G family. pnas.org

Therefore, this compound would likely be synthesized from a C12 fatty acyl-CoA precursor that undergoes desaturation at the third carbon position to create the (E) double bond, followed by the subsequent conversion steps.

Role of Alkene Stereoisomers in Pheromone Specificity

Inter- and Intraspecific Chemical Signaling Involving Undecenes

Undecenes are involved in both intraspecific (within-species) and interspecific (between-species) signaling.

Intraspecific Signaling: As discussed, 1-undecene is a putative sex pheromone for the bean weevil Bruchus rufimanus, mediating mate attraction within the species. frontiersin.org In many stink bugs, n-undecane is part of the defensive chemical blend that can act as an alarm pheromone, warning other members of the same species about a potential threat. bioone.orglincoln.ac.nz

Interspecific Signaling: The same chemical cues can be intercepted by other species. Volatiles released by insects can be detected by predators and parasitoids, which use them as kairomones to locate their prey. up.ac.za Defensive compounds from stink bugs, which include undecane, can repel predators (an allomonal effect). scielo.br Furthermore, volatile compounds produced by microbes, such as 3-undecene from Pseudomonas, can inhibit the growth of competing pathogenic fungi, a form of interspecific antagonism. abrinternationaljournal.orgabrinternationaljournal.org

Biocontrol Applications and Mechanisms Involving Undecenes

Certain undecene isomers have been identified as having significant potential in the biological control of plant pathogens. Volatile organic compounds (VOCs) produced by beneficial soil microbes, such as bacteria from the genus Pseudomonas, can suppress the growth of harmful fungi.

Research has identified 3-undecene as one of the volatile compounds produced by Pseudomonas and Herbaspirillium species that is capable of inhibiting the growth of Fusarium oxysporum, the fungus responsible for Fusarium wilt disease in crops like bananas. abrinternationaljournal.orgabrinternationaljournal.org Similarly, Pseudomonas sp. PICF6 produces a blend of VOCs, including 1-undecene, which demonstrates antifungal activity against pathogens like Verticillium and Rhizoctonia. nih.gov

The mechanism of action for these biocontrol VOCs involves direct antagonism, where the volatile compound fumigates the soil environment and inhibits the spore germination and mycelial growth of the pathogenic fungi. abrinternationaljournal.orgmdpi.com This microbial-based approach is considered a promising and environmentally sustainable alternative to chemical fungicides for managing soil-borne plant diseases. abrinternationaljournal.org

Environmental Interactions and Bioremediation

Hydrocarbons released into the environment are subject to various fate and transport processes, including biodegradation. Bioremediation is a process that uses microorganisms to break down environmental pollutants into less toxic substances. slideshare.netmdpi.com

Alkenes, such as this compound and other isomers, can be biodegraded by a wide range of bacteria and fungi under aerobic conditions. slideshare.netmdpi.com The double bond in alkenes makes them generally more reactive and susceptible to microbial attack than their saturated alkane counterparts. mdpi.com The primary mechanism for aerobic degradation of alkenes by bacteria often involves an oxidation step catalyzed by monooxygenase enzymes, which can lead to the formation of epoxides or alcohols that are then further metabolized. mdpi.commdpi.com

While specific studies on the bioremediation of this compound are limited, the general principles for hydrocarbon degradation apply. If released into the air, vapor-phase 1-undecene is expected to be degraded by reacting with hydroxyl radicals and ozone, with estimated atmospheric half-lives of 10 and 23 hours, respectively. nih.govguidechem.com In soil and water, volatilization and microbial degradation are key processes. nih.govguidechem.com Given that many bacteria capable of producing undecenes (like Pseudomonas) are also known for their broad metabolic capabilities, it is plausible that these or other soil microbes can effectively degrade undecene isomers, contributing to their natural attenuation in the environment. mdpi.comfrontiersin.org

Natural Degradation Pathways of Unsaturated Hydrocarbons

Unsaturated hydrocarbons, a class of molecules that includes undecenes, are subject to various degradation processes in the environment. These pathways are critical for the natural attenuation of these compounds, preventing their long-term accumulation. Both aerobic and anaerobic microorganisms have demonstrated the ability to break down these hydrocarbons. nih.gov

Aerobic degradation pathways often involve the action of oxygenase enzymes, such as monooxygenases and dioxygenases, which introduce oxygen atoms into the hydrocarbon structure. nih.gov For alkenes, this can occur at the carbon-carbon double bond, potentially forming epoxides or diols as intermediates. wur.nl Another common aerobic pathway is the oxidation of the terminal methyl group, leading to the formation of a primary alcohol, which is then further oxidized to an aldehyde and a fatty acid. researchgate.net This fatty acid can then enter the β-oxidation pathway for complete breakdown. researchgate.net

Under anaerobic conditions, the degradation of unsaturated hydrocarbons is also possible, though the specific mechanisms are less universally understood. nih.govuni-konstanz.de Some anaerobic bacteria can utilize molecules other than oxygen, such as nitrate or sulfate, as electron acceptors for hydrocarbon oxidation. nih.gov One proposed mechanism for the anaerobic degradation of alkenes is hydration of the double bond to form an alcohol, which can then be further metabolized. uni-konstanz.de

The rate and extent of natural degradation are influenced by several factors, including the structure of the hydrocarbon, the presence of suitable microbial communities, and environmental conditions like temperature and the availability of nutrients and electron acceptors. squ.edu.om The volatility of the compound, as described by its Henry's Law constant, also plays a significant role in its environmental distribution and subsequent degradation. squ.edu.om

Microbial Metabolism of Undecenes in Environmental Systems

Specific isomers of undecene have been identified as products of microbial metabolism. For instance, 1-undecene is known to be produced by various species of Pseudomonas bacteria. nih.govnih.govpnas.org Research has shown that this biosynthesis is carried out by a specific enzyme that converts medium-chain fatty acids into terminal olefins. nih.govnih.govpnas.org This process involves an oxygen-activating, nonheme iron-dependent mechanism. nih.gov The production of 1-undecene by Pseudomonas aeruginosa has led to its investigation as a potential biomarker for this bacterium. nih.govacs.org